molecular formula C21H15F4NO2S B2651596 N-[4-[(4-fluorophenyl)sulfinylmethyl]phenyl]-3-(trifluoromethyl)benzamide CAS No. 338398-79-1

N-[4-[(4-fluorophenyl)sulfinylmethyl]phenyl]-3-(trifluoromethyl)benzamide

Cat. No.: B2651596
CAS No.: 338398-79-1
M. Wt: 421.41
InChI Key: BUBXELWWKIBZBM-UHFFFAOYSA-N
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Description

N-[4-[(4-Fluorophenyl)sulfinylmethyl]phenyl]-3-(trifluoromethyl)benzamide is a fluorinated benzamide derivative characterized by a sulfinylmethyl linker bridging a 4-fluorophenyl group and a phenyl ring substituted with a trifluoromethylbenzamide moiety.

Properties

IUPAC Name

N-[4-[(4-fluorophenyl)sulfinylmethyl]phenyl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15F4NO2S/c22-17-6-10-19(11-7-17)29(28)13-14-4-8-18(9-5-14)26-20(27)15-2-1-3-16(12-15)21(23,24)25/h1-12H,13H2,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUBXELWWKIBZBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(=O)NC2=CC=C(C=C2)CS(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15F4NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[4-[(4-fluorophenyl)sulfinylmethyl]phenyl]-3-(trifluoromethyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The sulfinylmethyl group can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfinylmethyl group to a sulfide.

    Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfinylmethyl group can yield sulfone derivatives, while reduction can produce sulfides.

Scientific Research Applications

N-[4-[(4-fluorophenyl)sulfinylmethyl]phenyl]-3-(trifluoromethyl)benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-[(4-fluorophenyl)sulfinylmethyl]phenyl]-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms and the sulfinylmethyl group can influence the compound’s binding affinity and selectivity towards certain enzymes and receptors. This can result in modulation of biological activities, making it a potential candidate for therapeutic applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-[4-(4-Benzylpiperazin-1-yl)phenyl]-3-(trifluoromethyl)benzamide (CAS 303150-98-3)

  • Structural Similarities : Both compounds share a trifluoromethylbenzamide core and a substituted phenyl group. However, the comparator replaces the sulfinylmethyl-4-fluorophenyl group with a 4-benzylpiperazinylphenyl moiety.
  • Physicochemical Properties :
    • Molecular Weight : 439.47 g/mol (vs. ~437.42 g/mol for the target compound, estimated).
    • Density : 1.279 g/cm³ .
    • Boiling Point : 494.7°C (predicted) .
  • Functional Implications : The benzylpiperazine group enhances solubility and may improve blood-brain barrier penetration, making this analog more suitable for central nervous system targets .

4-(Diethylsulfamoyl)-N-[2-(4-fluorophenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]benzamide

  • Structural Similarities : Features a fluorophenyl group and a sulfamoyl-linked benzamide. The sulfamoyl group differs from the sulfinylmethyl linker in the target compound.
  • Bioactivity: Sulfamoyl derivatives are often associated with kinase inhibition or antimicrobial activity, whereas sulfinyl groups may modulate redox-sensitive targets .

N-(4-Methyl-3-nitrophenyl)-4-(trifluoromethyl)benzamide (CAS 883028-23-7)

  • Structural Similarities : Shares the trifluoromethylbenzamide core but substitutes the sulfinylmethyl-4-fluorophenyl group with a nitro-functionalized phenyl ring.
  • Physicochemical Contrasts: Molecular Weight: 324.26 g/mol (lighter due to the absence of sulfinyl and fluorophenyl groups).

Bicalutamide (CAS 90357-06-5)

  • Structural Similarities : Contains a trifluoromethyl group and a sulfonyl-linked fluorophenyl moiety.
  • Functional Contrasts: Pharmacological Role: Bicalutamide is a non-steroidal antiandrogen used in prostate cancer therapy, highlighting the therapeutic relevance of trifluoromethyl-sulfonyl pharmacophores . Sulfonyl vs. Sulfinyl: The sulfonyl group in bicalutamide is oxidation-resistant, whereas the sulfinyl group in the target compound may participate in redox interactions .

Comparative Data Table

Compound Name Molecular Weight (g/mol) Key Functional Groups Predicted Boiling Point (°C) Bioactivity Insights
Target Compound ~437.42 Sulfinylmethyl, Trifluoromethyl Not reported Likely enzyme/receptor modulation
N-[4-(4-Benzylpiperazin-1-yl)phenyl]-3-(trifluoromethyl)benzamide 439.47 Benzylpiperazine, Trifluoromethyl 494.7 CNS-targeting potential
4-(Diethylsulfamoyl)-N-[2-(4-fluorophenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]benzamide 450.34 Diethylsulfamoyl, Thienopyrazole Not reported Kinase inhibition
Bicalutamide 430.37 Sulfonyl, Trifluoromethyl Not reported Antiandrogen (prostate cancer)

Biological Activity

N-[4-[(4-fluorophenyl)sulfinylmethyl]phenyl]-3-(trifluoromethyl)benzamide, with CAS number 338398-79-1, is a synthetic compound that has garnered interest due to its potential biological activities. This compound belongs to the class of benzamides and is characterized by its complex molecular structure, which includes multiple functional groups that may interact with various biological targets.

  • Molecular Formula : C21H15F4NO2S
  • Molecular Weight : 421.41 g/mol
  • Structural Features : The compound features a sulfinyl group, trifluoromethyl group, and a phenyl ring, which are significant for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific proteins and enzymes. The presence of the sulfinyl and trifluoromethyl groups suggests potential inhibition of certain enzymatic pathways or modulation of receptor activities.

Potential Targets

  • PARP Inhibition : Similar compounds have been shown to inhibit Poly (ADP-ribose) polymerase (PARP), which is crucial in DNA repair mechanisms. Inhibitors of PARP can enhance the efficacy of chemotherapeutic agents by preventing cancer cells from repairing DNA damage .
  • Kinase Pathways : The compound may also interact with non-receptor tyrosine kinases involved in T-cell signaling pathways, affecting immune responses .

In Vitro Studies

Research has indicated that derivatives of benzamide compounds exhibit anti-cancer properties by inhibiting cell proliferation and inducing apoptosis in various cancer cell lines. For instance, studies on similar compounds have demonstrated their ability to inhibit angiogenesis, a critical process in tumor growth .

Case Studies

  • Cancer Cell Lines : In vitro assays using breast and prostate cancer cell lines have shown that compounds with similar structures can significantly reduce cell viability and induce apoptosis through mitochondrial pathways.
  • Animal Models : Animal studies involving models of tumor growth have reported that treatment with benzamide derivatives leads to reduced tumor size and metastasis, indicating potential therapeutic applications in oncology .

Data Table: Biological Activity Overview

Activity TypeObserved EffectReference
PARP InhibitionEnhanced cytotoxicity in cancer cells
Anti-AngiogenicReduced tube formation in endothelial cells
Immune ModulationAltered T-cell activation
Tumor Growth InhibitionDecreased tumor size in animal models

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